molecular formula C16H19NO2S B229843 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide

4-isopropyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B229843
M. Wt: 289.4 g/mol
InChI Key: XPUOGIJHXLUSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(4-methylphenyl)benzenesulfonamide, also known as IMBS, is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research due to its potential therapeutic properties. IMBS has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This inhibition leads to a decrease in the growth and proliferation of cancer cells. 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This inhibition leads to a decrease in inflammation in the body.
Biochemical and Physiological Effects:
4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has also been found to decrease the production of pro-inflammatory cytokines, leading to a decrease in inflammation in the body. Additionally, 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has been shown to decrease the activity of carbonic anhydrase, leading to a decrease in the production of acid in the body.

Advantages and Limitations for Lab Experiments

4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potential therapeutic properties, making it a promising candidate for further research. Another advantage is its ability to inhibit the activity of enzymes involved in various biological processes, making it a useful tool for studying these processes. However, one limitation of 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide is its low solubility in water, making it difficult to administer in vivo. Another limitation is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.

Future Directions

There are several future directions for 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide research. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Another direction is to study its mechanism of action in more detail, particularly its inhibition of carbonic anhydrase and COX-2. Additionally, future research could focus on improving the solubility of 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide to make it more suitable for in vivo studies.

Synthesis Methods

The synthesis of 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide can be achieved through a multi-step reaction process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with isopropylamine to form 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide. This reaction is followed by purification through recrystallization to obtain a pure form of 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-12(2)14-6-10-16(11-7-14)20(18,19)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3

InChI Key

XPUOGIJHXLUSOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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